苯酚,4-(五氟乙基)-

描述

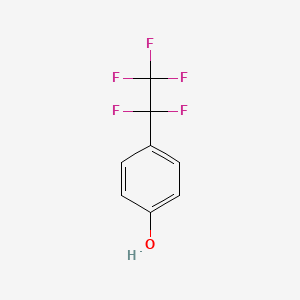

Phenol, 4-(pentafluoroethyl)-, is a chemical compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of a pentafluoroethyl group attached to a phenolic ring. The interest in such compounds is due to their unique physical and chemical properties, which make them valuable in various applications, including materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated phenols, including those with pentafluoroethyl groups, can be achieved through several methods. One approach involves the oxidative pentafluoroethylation of phenols using nucleophilic (pentafluoroethyl)trimethylsilane (TMSCF2CF3) in the presence of silver triflate (AgOTf) and selectfluor as an oxidant . This method is advantageous due to its use of broadly available substrates and easily handled reagents, leading to moderate to excellent yields. Another synthesis route is the directed ortho-lithiation of 2-substituted 4-(trifluoromethyl)phenols, which relies on the superior ortho-directing effect of a THP-protected hydroxy group compared to the CF3 group .

Molecular Structure Analysis

The molecular structure of fluorinated phenols is significantly influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can lead to a distortion of the aromatic ring due to steric crowding, as observed in pentakis(trifluoromethyl)phenyl derivatives . The electron-withdrawing nature of the fluorine atoms also affects the acidity and reactivity of the phenolic hydroxyl group.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including oxidative coupling to form fluoroalkyl ethers , and reductive cleavage to generate the parent arenes . The presence of the pentafluoroethyl group can also facilitate the formation of novel SF5-bearing compounds through reactions such as cross-coupling, azo coupling, and click chemistry . Additionally, the thermally induced sigmatropic rearrangements of phenyl-penta-2,4-dienyl ethers can lead to the formation of phenols with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol, 4-(pentafluoroethyl)-, are influenced by the fluorinated substituents. These compounds typically exhibit high thermal stability and may have altered acidity compared to non-fluorinated analogs . The introduction of fluorine atoms can also enhance the solubility of the compounds in common solvents, which is beneficial for their practical applications . The gas chromatographic and spectral properties of these compounds are distinctive due to the presence of the pentafluoroethyl group, which can be utilized for analytical purposes .

科学研究应用

1. 生物医学中的酚类纳米技术

4-(五氟乙基)苯酚作为酚类化合物,在酚类纳米技术 (PEN) 中有显著的应用,尤其是在生物医学中。酚类的独特理化性质和生物相容性催化了 PEN 研究,特别是在生物传感、生物成像和疾病治疗方面。PEN 利用酚类进行颗粒工程和纳米杂化材料的合成,从而可以控制产品的尺寸、形状、组成、表面化学和功能 (Wu 等人,2021)。

2. 脂肪族五氟化硫的合成

研究表明,4-(五氟乙基)苯酚等化合物可用于合成脂肪族五氟化硫。这些化合物是通过芳香物质氧化产生的,导致形成 SF5 取代的腈和酯。这种合成对于实际生产含脂肪族 SF5 的化合物至关重要,拓宽了化学制造和应用的范围 (Vida 等人,2014)。

3. 醇和酚的氧化五氟乙基化

在化学合成中,4-(五氟乙基)苯酚可以参与银介导的醇和酚的氧化五氟乙基化。此过程产生了各种五氟乙基醚,扩大了在化学工业中合成氟烷基醚的潜在应用 (Fu 等人,2017)。

安全和危害

作用机制

Target of Action

Phenol, 4-(pentafluoroethyl)-, is a derivative of phenol. Phenol is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . .

Mode of Action

Phenol, in concentrations in the 5% to 7% range, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly divided into two subgroups, flavonoids and non-flavonoids . The biosynthesis of phenolic compounds in foods has been studied with the aim to explore the effects of different stresses . .

Pharmacokinetics

Pharmacokinetics is based on the analysis of drug concentrations . After one or more doses, the drug concentration in the desired matrix is measured . The processes that characterize pharmacokinetics are summarized in the (L)ADME scheme .

Result of Action

Phenol is known to have antiseptic and disinfectant properties . It has been used to disinfect skin and to relieve itching . Phenol is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenol, 4-(pentafluoroethyl)-. For instance, ultraviolet radiation from the sun can initiate a reaction between phenol and nitrite ions in the aquatic environment, resulting in the formation of 2‐nitrophenol and 4‐nitrophenol . .

属性

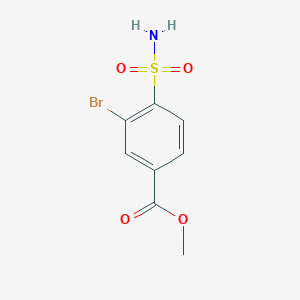

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUFRXPNILGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446072 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(pentafluoroethyl)- | |

CAS RN |

95881-25-7 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)